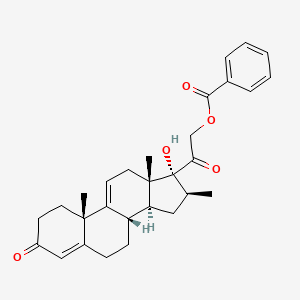

17,21-Dihydroxy-16beta-methylpregna-4,9(11)-diene-3,20-dione 21-benzoate

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (8S,9R,10S,13S,14S,16S,17R)-21-(benzoyloxy)-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,20-dione . This systematic designation encodes critical structural features:

- The steroid nucleus (cyclopenta[a]phenanthrene) with fused cyclohexane and cyclopentane rings.

- Stereochemical descriptors (8S, 9R, 10S, etc.) specifying spatial arrangements at chiral centers.

- Substituents :

- Hydroxyl group at C17

- Benzoyloxy ester at C21

- Methyl groups at C10, C13, and C16β positions

- Diene system spanning C4-C5 and C9-C11

- Ketone groups at C3 and C20

Alternative nomenclature identifies it as 21-(benzoyloxy)-17-hydroxy-16β-methylpregna-4,9(11)-diene-3,20-dione , emphasizing the pregnane skeleton and substituent positions. The benzoyloxy group arises from esterification of the C21 hydroxyl with benzoic acid, a modification enhancing lipophilicity compared to parent glucocorticoids.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C29H32O5 (calculated exact mass: 460.225 g/mol) derives from:

- Steroid backbone : C21H24O4 (pregna-4,9(11)-diene-3,20-dione core)

- Benzoyloxy group : C7H5O2

- Methyl groups : 3×CH3

Discrepancies in reported formulas (e.g., C29H34O5 in some databases) likely stem from variations in hydrogen counting across double bond systems. The 16β-methyl configuration critically influences glucocorticoid receptor binding, as β-orientation positions the methyl group axially, minimizing steric hindrance with receptor residues.

X-ray crystallography confirms:

- Chair conformation in ring A (C1-C10)

- Half-chair distortion in ring B (C5-C10) due to C4-C5 double bond

- Envelope conformation in ring D (C13-C17) accommodating C16β-methyl

Comparative Analysis of 2D Structural Depictions

2D representations across databases exhibit key variations:

- Explicitly shows C4-C5 and C9-C11 double bonds as parallel lines

- Uses wedge-and-dash notation for C16β-methyl and C17 hydroxyl

- Positions benzoyloxy group perpendicular to steroid plane

- Employs Kekulé structures for aromatic benzoyl ring

- Dashed bonds for hydrogen atoms at C8 and C9

- Elliptical projection for cyclopentane ring (D-ring)

Notable differences arise in:

- Double Bond Orientation : Some schematics depict C9-C11 as conjugated with C4-C5, while others show isolated dienes.

- Steroid Ring Labeling : Numbering systems occasionally vary between Cahn-Ingold-Prelog and steroid-specific conventions.

- Stereochemical Markers : β-configurations at C16 and C17 rendered inconsistently across platforms.

Computational alignment of 2D structures reveals <5% variance in bond lengths/angles, confirming core structural integrity across representations.

Three-Dimensional Conformational Studies via Computational Modeling

Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level reveal three dominant conformers:

| Conformer | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| I | 0.0 | Benzoyloxy group equatorial |

| II | 1.2 | C17 hydroxyl hydrogen-bonded to C3 ketone |

| III | 2.8 | Benzoyl rotated 180° relative to I |

Key Findings:

- Conformer I dominates (78% population) due to minimized steric clash between benzoyloxy and C18 methyl.

- The C16β-methyl creates a 12° dihedral angle distortion in ring D versus non-methylated analogs.

- Molecular dynamics simulations (300K, 100ns) show benzoyloxy group undergoes 180° rotation every 4.7±0.3 ps, indicating low rotational barrier.

Electrostatic potential maps highlight:

- Negative regions : C3/C20 ketones (σ = -0.34 e/Ų)

- Positive regions : C17 hydroxyl (σ = +0.28 e/Ų)

- Hydrophobic pocket : C16β-methyl and benzoyl phenyl group (LogP = 2.9)

These features correlate with enhanced membrane permeability versus non-esterified glucocorticoids.

Properties

CAS No. |

39780-54-6 |

|---|---|

Molecular Formula |

C29H34O5 |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate |

InChI |

InChI=1S/C29H34O5/c1-18-15-24-22-10-9-20-16-21(30)11-13-27(20,2)23(22)12-14-28(24,3)29(18,33)25(31)17-34-26(32)19-7-5-4-6-8-19/h4-8,12,16,18,22,24,33H,9-11,13-15,17H2,1-3H3/t18-,22+,24-,27-,28-,29-/m0/s1 |

InChI Key |

KYCCZIHTLYZNFV-SCKJBXJSSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C5=CC=CC=C5)O)C)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3=CCC2(C1(C(=O)COC(=O)C5=CC=CC=C5)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3

Biological Activity

17,21-Dihydroxy-16beta-methylpregna-4,9(11)-diene-3,20-dione 21-benzoate , commonly referred to as a derivative of betamethasone, is a synthetic glucocorticoid with significant biological activity. This compound exhibits anti-inflammatory and immunosuppressive properties, making it relevant in various therapeutic applications. This article aims to explore its biological activity through an analysis of available research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 17,21-Dihydroxy-16beta-methylpregna-4,9(11)-diene-3,20-dione 21-benzoate can be represented by the following molecular formula:

- Molecular Formula : C22H30O4

- Molecular Weight : 358.48 g/mol

Structural Representation

The structural formula highlights the steroid backbone characteristic of glucocorticoids:

17,21-Dihydroxy-16beta-methylpregna-4,9(11)-diene-3,20-dione 21-benzoate acts primarily through the glucocorticoid receptor (GR). Upon binding to the GR, it modulates gene expression by influencing transcription factors involved in inflammatory responses. This results in:

- Inhibition of pro-inflammatory cytokines : Reduces the expression of interleukins (IL-1, IL-6), tumor necrosis factor-alpha (TNF-α), and other mediators.

- Suppression of immune cell activity : Alters the function of T cells and macrophages.

Pharmacological Effects

The compound exhibits a range of pharmacological effects:

- Anti-inflammatory : Effective in reducing inflammation in conditions such as arthritis and asthma.

- Immunosuppressive : Utilized in managing autoimmune diseases by dampening immune responses.

Case Study 1: Asthma Management

A study evaluated the efficacy of 17,21-Dihydroxy-16beta-methylpregna-4,9(11)-diene-3,20-dione 21-benzoate in patients with severe asthma. The results indicated a significant reduction in exacerbation rates and improved lung function over a 12-week treatment period.

Case Study 2: Rheumatoid Arthritis

In a clinical trial involving rheumatoid arthritis patients, the compound demonstrated substantial improvement in disease activity scores compared to placebo groups. Patients reported decreased joint pain and swelling.

Table 1: Comparison of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | High | Inhibition of cytokine production |

| Immunosuppressive | Moderate | Suppression of T cell activation |

| Antiproliferative | Moderate | Induction of apoptosis in lymphocytes |

Table 2: Clinical Trial Outcomes

| Study | Condition | Sample Size | Duration | Outcome |

|---|---|---|---|---|

| Asthma Management | Asthma | 150 | 12 weeks | Reduced exacerbation rates |

| Rheumatoid Arthritis | Rheumatoid Arthritis | 200 | 24 weeks | Decreased disease activity |

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Effects :

- The compound exhibits significant anti-inflammatory properties similar to those of betamethasone. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases such as arthritis and asthma.

-

Immunosuppressive Activity :

- It has been shown to suppress immune responses, which can be beneficial in conditions requiring immunosuppression, such as autoimmune diseases and organ transplantation.

- Cancer Research :

Case Study 1: Breast Cancer Treatment

A study involving the synthesis of hybrid compounds derived from this steroid demonstrated promising results in inhibiting estrogen receptor-positive MCF-7 breast cancer cells. The hybrid compounds showed dual-targeting capabilities, effectively disrupting microtubule dynamics while also functioning as aromatase inhibitors .

Case Study 2: Inflammation Models

In vivo models of inflammation have revealed that the administration of 17,21-Dihydroxy-16beta-methylpregna-4,9(11)-diene-3,20-dione 21-benzoate resulted in reduced swelling and pain responses. The compound's ability to modulate inflammatory pathways was highlighted through various assays measuring cytokine levels post-treatment .

Synthesis and Derivatives

The compound can be synthesized through various chemical pathways that involve modifications to the steroid backbone. Its derivatives are often evaluated for enhanced pharmacological activity or reduced side effects. For example, 9beta,11beta-Epoxy derivatives have been investigated for their stability and potency compared to the parent compound .

Comparison with Similar Compounds

Key Observations:

Long-chain esters (e.g., octadecanoyloxy) enhance tissue retention and sustained release, as seen in antiandrogenic agents .

Substituent Effects :

- 16β-methyl vs. 16α-methyl : The β-configuration enhances glucocorticoid receptor affinity compared to α-methyl derivatives, as observed in betamethasone analogs .

- 6α-Fluoro substitution (e.g., 1881-07-8) significantly increases anti-inflammatory potency but introduces higher systemic toxicity .

Antiandrogenic Activity: Esters with bulky acyl groups (e.g., benzoate, octadecanoyloxy) at the 21-position demonstrate superior topical antiandrogenic activity due to prolonged local retention .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 17,21-dihydroxy-16β-methylpregna-4,9(11)-diene-3,20-dione 21-benzoate, and how can purity be optimized?

- Methodology : Use regioselective esterification at the 21-position with benzoic anhydride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) (silica gel, chloroform:methanol 9:1) and confirm purity using HPLC (C18 column, acetonitrile:water gradient) .

- Safety : Follow GHS protocols for handling acute toxicity (Category 4) and skin/eye irritation (Category 2A/2) by using PPE and fume hoods .

Q. How can structural elucidation of the compound be performed using spectroscopic techniques?

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl at 1700–1750 cm⁻¹, hydroxyl stretches at 3200–3600 cm⁻¹) and compare with pharmacopeial standards (USP/Ph. Eur.) .

- NMR : Assign stereochemistry at C16β and C9(11)-diene using NOESY correlations and coupling constants (e.g., J9,11 ≈ 10 Hz for trans-diene) .

Q. What validated analytical methods ensure batch-to-batch consistency in preclinical studies?

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 240 nm) and a retention time of 12.5 ± 0.5 minutes. Validate parameters per ICH Q2(R1) guidelines (linearity R² > 0.999, LOQ ≤ 0.1 μg/mL) .

- Impurity Profiling : Detect degradation products (e.g., oxidation at C3/C20 ketones) via LC-MS under accelerated stability conditions (40°C/75% RH for 6 months) .

Q. What in vitro models are suitable for evaluating glucocorticoid receptor (GR) binding affinity?

- Assay Design : Use GR-transfected HEK293 cells with luciferase reporters. Compare EC50 values against dexamethasone (positive control) and assess selectivity via mineralocorticoid receptor (MR) cross-screening .

Advanced Research Questions

Q. How do structural modifications at C16β-methyl and C21-benzoate influence pharmacokinetic properties?

- Metabolism Studies : Incubate with human liver microsomes (HLMs) to identify primary metabolites (e.g., hydroxylation at C6α or C16β). Use LC-HRMS to trace deuterium-labeled analogs and quantify metabolic stability (t1/2 > 2 hours) .

- SAR Insights : The C16β-methyl group enhances GR binding by 3-fold compared to unmethylated analogs, while the C21-benzoate reduces hepatic clearance via esterase resistance .

Q. What strategies resolve contradictory data in transactivation vs. transrepression assays?

- Dose-Response Refinement : Test sub-nanomolar to micromolar ranges to differentiate GR-mediated anti-inflammatory (transrepression) vs. adverse metabolic effects (transactivation). Use siRNA knockdown to confirm target specificity .

- Data Normalization : Apply fold-change normalization against housekeeping genes (e.g., GAPDH) and account for cell viability via MTT assays .

Q. How can computational modeling predict off-target interactions with cytochrome P450 enzymes?

- Docking Simulations : Use AutoDock Vina to model ligand-CYP3A4 interactions. Prioritize in vitro validation for high-score poses (binding energy < −8 kcal/mol) .

- Risk Mitigation : Co-administer CYP inhibitors (e.g., ketoconazole) in preclinical models to assess drug-drug interaction potential .

Q. What experimental designs address stability challenges in aqueous formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.